molecular formula C8H8INO B2752126 3-iodo-N-methylbenzamide CAS No. 90434-01-8

3-iodo-N-methylbenzamide

Cat. No.: B2752126
CAS No.: 90434-01-8
M. Wt: 261.062
InChI Key: CJOMJVXNBHDPFJ-UHFFFAOYSA-N
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Description

3-Iodo-N-methylbenzamide is an organic compound with the molecular formula C8H8INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the third position and a methyl group attached to the nitrogen atom of the amide group

Mechanism of Action

Target of Action

The primary target of 3-iodo-N-methylbenzamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots and tissue remodeling.

Mode of Action

It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound might interact with its target through a similar mechanism.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 inhibitor .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c , suggesting that light, moisture, and temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodo-N-methylbenzamide can be synthesized through several methods. One common approach involves the iodination of N-methylbenzamide. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom into the benzene ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-methyl-3-azidobenzamide, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

3-Iodo-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N-methylbenzamide: Similar structure but with the iodine atom at the second position.

    4-Iodo-N-methylbenzamide: Iodine atom at the fourth position.

    N-Methylbenzamide: Lacks the iodine substitution.

Uniqueness

3-Iodo-N-methylbenzamide is unique due to the specific positioning of the iodine atom, which can significantly influence its chemical reactivity and interaction with other molecules. This positional isomerism can lead to different physical, chemical, and biological properties compared to its analogs.

Properties

IUPAC Name

3-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOMJVXNBHDPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 3-iodobenzoyl chloride (2.66 g; 10.0 mmol) in DCM (10 mL) was slowly added a 2 M solution of methylamine in THF (10 mL, 2.0 eq.). Upon completion of the addition, the ice bath was removed and the mixture was stirred overnight. All volatiles were removed in vacuo and the residue was treated with aq. NaHCO3 (25 mL) and subsequently extracted with ethyl acetate (3×15 mL). The combined organic layers were dried over MgSO4 and evaporated. The crude product was purified by column chromatography on silica gel to give the desired 3-iodo-N-methylbenzamide (0.67 g, 26% yield).
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2.66 g
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3-iodobenzoic acid (1.5 g, 6 mmol) in anhydrous DMF (10 mL) was added 1,1′-carbonyldiimidazole (1.2 g, 7.2 mmol). The reaction mixture was heated to 50° C. under an atmosphere of nitrogen for 1 h. Upon cooling to room temperature, a solution of methylamine in THF (2 M, 6 mL, 10 mmol) was added. The reaction was stirred at r.t. for 15 min and then transferred into a solution of cold, saturated ammonium chloride (200 mL). The resulting precipitate was collected by filtration and dried to afford the title compound as a white solid, mp 94-97° C.
Quantity
1.5 g
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1.2 g
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10 mL
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6 mL
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200 mL
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